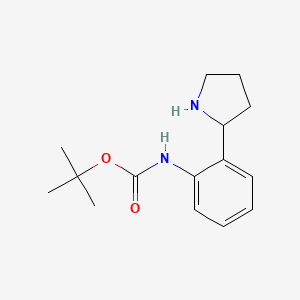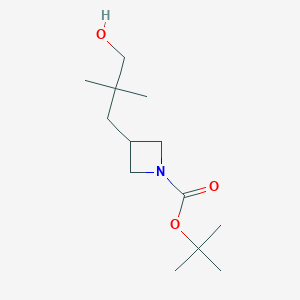
trans-2-Phenyl-3-benzoylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-Phenyl-3-benzoylaziridine:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Gabriel-Cromwell Procedure: This method involves the preparation of trans-2-benzoyl-3-(4-chlorophenyl) aziridines.
Ring Expansion Reactions: Aziridines can also be synthesized through ring expansion reactions using thiourea derivatives.
Industrial Production Methods: Industrial production methods for aziridines often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Ring Opening: Aziridines undergo nucleophilic ring-opening reactions, which are crucial for synthesizing various nitrogen-containing compounds.
Oxidation and Reduction: Aziridines can be oxidized to form oxaziridines or reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Reagents: Amines, alcohols, thiols.
Oxidizing Agents: Peracids, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Oxaziridines: Formed through oxidation.
Amines: Formed through reduction.
Various Nitrogen-Containing Compounds: Formed through nucleophilic ring opening.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Blocks: Aziridines serve as building blocks for synthesizing complex molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Used in the synthesis of polyamines through ring-opening polymerization, which has applications in creating antibacterial and antimicrobial coatings.
Biology and Medicine:
Drug Development: Aziridines are used in the synthesis of biologically active compounds, including antibiotics and antifungal agents.
Gene Transfection: Polyamines derived from aziridines are used in non-viral gene transfection methods.
Industry:
Wirkmechanismus
The mechanism of action of trans-2-Phenyl-3-benzoylaziridine involves its highly strained ring structure, which makes it susceptible to nucleophilic attack. The aziridine ring can be activated by electron-withdrawing groups or acids, leading to the formation of aziridinium ions. These ions can then react with nucleophiles to form various products . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-2-trifluoromethyl-3-benzoylaziridine: Similar in structure but with a trifluoromethyl group, which affects its reactivity and applications.
2-Methylaziridine: Undergoes similar polymerization reactions but has different solubility properties.
Uniqueness: trans-2-Phenyl-3-benzoylaziridine is unique due to its specific substituents, which influence its reactivity and potential applications. The presence of both phenyl and benzoyl groups provides distinct chemical properties that can be leveraged in various synthetic and industrial processes.
Eigenschaften
Molekularformel |
C15H13NO |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
phenyl-[(2R,3S)-3-phenylaziridin-2-yl]methanone |
InChI |
InChI=1S/C15H13NO/c17-15(12-9-5-2-6-10-12)14-13(16-14)11-7-3-1-4-8-11/h1-10,13-14,16H/t13-,14+/m0/s1 |
InChI-Schlüssel |
SUHPZGRFOCEHTL-UONOGXRCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](N2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(N2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[5-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B13594882.png)

